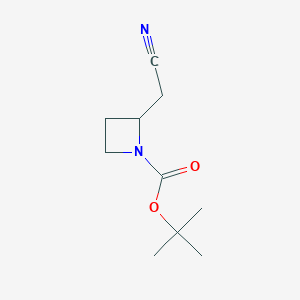
Tert-butyl 2-(cyanomethyl)azetidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 2-(cyanomethyl)azetidine-1-carboxylate is a chemical compound with the molecular formula C10H16N2O2. It is a pale-yellow to yellow-brown solid and is known for its applications in various fields of scientific research and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(cyanomethyl)azetidine-1-carboxylate typically involves the reaction of diethyl cyanomethyl phosphate with an intermediate compound in the presence of potassium tert-butoxide in tetrahydrofuran (THF) under an inert atmosphere. The reaction is carried out at low temperatures (-15 to -5°C) and involves multiple steps, including the addition of reagents and extraction with ethyl acetate .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 2-(cyanomethyl)azetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyanomethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products Formed
Major products formed from these reactions include oxo derivatives, primary amines, and substituted azetidines, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Tert-butyl 2-(cyanomethyl)azetidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-butyl 2-(cyanomethyl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can lead to the formation of active intermediates that interact with biological targets. Detailed studies on its molecular targets and pathways are still ongoing .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tert-butyl 3-(cyanomethyl)azetidine-1-carboxylate
- Tert-butyl 3-(dimethylamino)-3-(fluoromethyl)azetidine-1-carboxylate
- Tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate
Uniqueness
Tert-butyl 2-(cyanomethyl)azetidine-1-carboxylate is unique due to its specific structural features, such as the presence of the cyanomethyl group and the azetidine ring.
Propriétés
Formule moléculaire |
C10H16N2O2 |
|---|---|
Poids moléculaire |
196.25 g/mol |
Nom IUPAC |
tert-butyl 2-(cyanomethyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C10H16N2O2/c1-10(2,3)14-9(13)12-7-5-8(12)4-6-11/h8H,4-5,7H2,1-3H3 |
Clé InChI |
JCFPLUGJQHTYDQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC1CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Bromo-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B13701518.png)
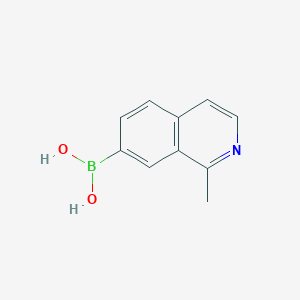
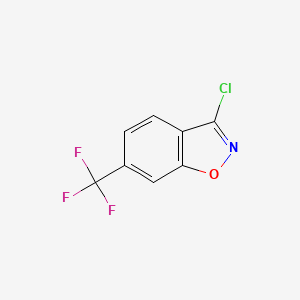

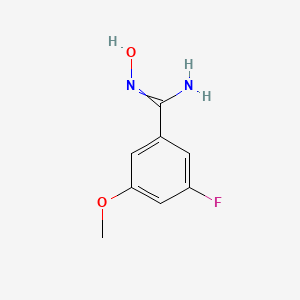
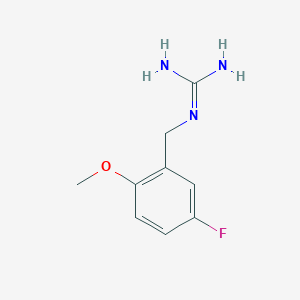
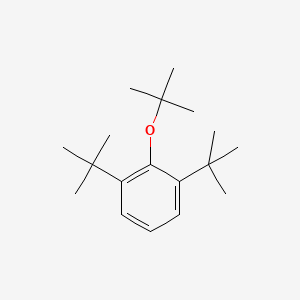
![6,7-Dimethoxy-2-[4-[4-(methylsulfonyl)phenyl]-1-pyrazolyl]-4-(3-thienyl)quinazoline](/img/structure/B13701563.png)
![Diethyl [3-(Trifluoromethoxy)phenyl]phosphonate](/img/structure/B13701566.png)

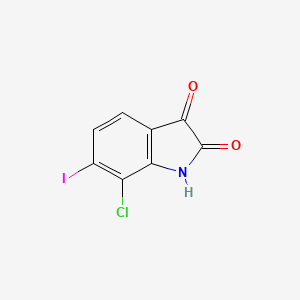
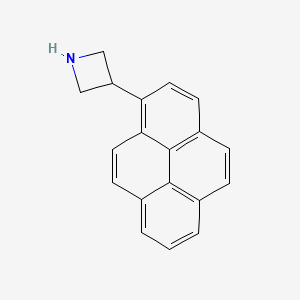
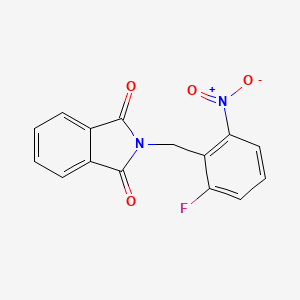
![2-Thioxobenzo[d][1,3]dioxole-5-carbonitrile](/img/structure/B13701606.png)
